molecular formula C16H21NO4 B1626501 Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate CAS No. 79421-38-8

Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate

Cat. No. B1626501
CAS RN: 79421-38-8
M. Wt: 291.34 g/mol
InChI Key: WRBNHKJNZOSYOT-UHFFFAOYSA-N
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Description

Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79421-38-8

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate

InChI

InChI=1S/C16H21NO4/c1-2-19-15(18)13-3-5-14(6-4-13)17-9-7-16(8-10-17)20-11-12-21-16/h3-6H,2,7-12H2,1H3

InChI Key

WRBNHKJNZOSYOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 50 g (0.349 mol) of ethyl p-fluorobenzoate, 185 g (1.29 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 73 g (0.5282 mol) of K2CO3, and 400 ml of acetonitrile is stirred at 90°-100° C. for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water, and extracted with methylene chloride. The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give a pasty solid. Trituration with ether furnishes 31 g (23%) of title compound: IR (KBr) 1695 and 1610 cm-1 ; NMR (CDCl3) δ 7.98 (d, 2H), 6.96 (m, 2H), 4.36 (q, 2H), 4.02 (s, 4H), 3.58-3.48 (m, 4H), 1.92-1.80 (m, 4H), and 1.38 (t, 3H).
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50 g
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185 g
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73 g
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400 mL
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Yield
23%

Synthesis routes and methods III

Procedure details

Ethyl 4-fluorobenzoate (36.16 g, 215 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (35.40 g, 247 mmol), and potassium carbonate (29.72 g, 215 mmol) were added to N,N-dimethylacetamide (500 mL) and heated to 100° C. for 16 hours. The solution was cooled, filtered, added to 2M HCl and extracted with 50% ethyl acetate (in hexanes). The organics were washed with water, brine, and dried on anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 20% ethyl acetate (in hexanes) increasing to 30% ethyl acetate (in hexanes).
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36.16 g
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35.4 g
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29.72 g
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500 mL
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Synthesis routes and methods IV

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A mixture of ethyl 4-fluorobenzoate (6.0 mL, 41 mmol), 1,4-dioxa-8-azaspiro(4,5)decane (13.5 mL, 102 mmol), and K2CO3 (5.7g, 41 mmol) in NMP (35 mL) was stirred at 150° C. for 4 hours, cooled to room temperature, treated with water (0.5 L) and filtered. The filter cake was washed with water and dried briefly. The crude product was triturated with hexane, filtered, and dried under vacuum to provide the desired product. MS (DCI) m/e 292 (M+H)+.
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6 mL
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13.5 mL
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5.7 g
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35 mL
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0.5 L
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